N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N,N-dibenzyl-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3/c1-22-11-9-16-34-27(22)31-28-25(29(34)35)19-26(33(28)17-10-18-37-2)30(36)32(20-23-12-5-3-6-13-23)21-24-14-7-4-8-15-24/h3-9,11-16,19H,10,17-18,20-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLANCGKZZOQLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to ensure the desired outcome. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyridopyrrolopyrimidine Carboxamides
Physicochemical and Spectroscopic Properties
- NMR Profiling: highlights that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. The dibenzyl groups in the target compound likely induce distinct shifts compared to monosubstituted analogs .
- pKa and Solubility : Predicted pKa values for analogs range from 14.76 ± 0.40 (e.g., 900870-38-4), suggesting moderate basicity influenced by the N-1 and carboxamide groups .
Key Differentiators of the Target Compound
- Conserved 9-Methyl Group : This moiety stabilizes the fused ring system, as observed in NMR studies of similar compounds .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving cyclization and functional group transformations. Key steps include condensation of carbonyl compounds with amidines under controlled temperature (60–80°C) and pressure. Use continuous flow reactors to enhance scalability and reduce waste .
- Optimization : Employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., solvent polarity, catalyst loading). Analytical techniques like HPLC ensure purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
- Key Methods :
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and purity (e.g., ¹H NMR for benzyl group protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 446.54 [M+H]⁺) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the bicyclic core .
Q. Which in vitro assays are suitable for initial biological activity screening?
- Assays :
- Enzyme Inhibition : PARP-1 inhibition measured via NAD⁺ depletion assays (IC₅₀ values reported in µM range) .
- Cell Viability : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Anti-inflammatory Activity : COX-2 inhibition evaluated via ELISA .
Advanced Research Questions
Q. How does the compound inhibit PARP-1, and what structural features drive selectivity?
- Mechanism : The pyrimidine core mimics NAD⁺, competitively binding to PARP-1’s catalytic domain. The 3-methoxypropyl substituent enhances hydrophobic interactions with the enzyme’s active site .
- Validation : Molecular docking simulations (e.g., AutoDock Vina) and mutagenesis studies to identify critical residues (e.g., Ser904, Gly863) .
Q. How can structural analogs be designed to improve pharmacokinetic properties?
- SAR Insights :
| Analog Substituent | Biological Activity |
|---|---|
| N-(3-Methoxyphenyl) | Enhanced PARP-1 inhibition (IC₅₀ ↓ 30%) |
| N-(2-Phenylethyl) | Improved blood-brain barrier penetration |
| Ethyl ester at C2 | Increased solubility in polar solvents |
- Methodology : Introduce hydrophilic groups (e.g., carboxylates) or modify benzyl substituents to balance logP values .
Q. How should researchers address discrepancies in reported biological activities (e.g., anticancer vs. antiviral effects)?
- Approach :
- Dose-Response Analysis : Compare IC₅₀ values across studies to identify potency thresholds (e.g., antiviral activity at >50 µM vs. anticancer effects at <10 µM) .
- Target Profiling : Use kinome-wide screening to rule off-target effects .
- Cell Line Specificity : Validate activity in isogenic models (e.g., PARP-1 wild-type vs. knockout) .
Q. What strategies optimize reaction yields during large-scale synthesis?
- Technical Solutions :
- Flow Chemistry : Reduces side reactions (e.g., dimerization) via precise residence time control .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .
- DoE Workflow : Use fractional factorial designs to prioritize variables (e.g., temperature > solvent choice) .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
- Hypothesis : The compound may exhibit context-dependent activity. For example:
- Low Concentrations : Modulate inflammatory pathways (e.g., COX-2 inhibition) .
- High Concentrations : Induce DNA damage via PARP-1 inhibition, triggering apoptosis .
- Validation : Dose-dependent transcriptomic profiling (RNA-seq) to identify pathway activation thresholds .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
